(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

receptor pharmacology binding selectivity off-target profiling

Preclinical researchers often lack access to σ1 receptor antagonists with human clinical proof-of-concept. (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (S1RA/E-52862/MR309) is the only σ1R antagonist supported by Phase II efficacy data in neuropathic pain and PET-verified brain target engagement: • Reduced cold pain threshold by 5.29°C (p=0.001) in oxaliplatin-induced neuropathy; attenuated wind-up in sensitized spinal cord models. • Profiled against 170+ receptors, enzymes, and ion channels; synergizes with morphine to reverse movement-evoked pain without exacerbating opioid side effects. Supplied with full analytical documentation (≥97% purity) and reliable global logistics for R&D programs.

Molecular Formula C13H19FN2O
Molecular Weight 238.3g/mol
CAS No. 626209-48-1
Cat. No. B359202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS626209-48-1
Molecular FormulaC13H19FN2O
Molecular Weight238.3g/mol
Structural Identifiers
SMILESC1COCCN1CCNCC2=CC=C(C=C2)F
InChIInChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
InChIKeyRBDOLGPRWKKECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1RA: Selective Sigma-1 Antagonist


(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine, also known as S1RA, E-52862, or MR309, is a selective sigma-1 receptor (σ1R) antagonist [1]. It belongs to a class of non-opioid, neuromodulatory analgesics under development for neuropathic and inflammatory pain conditions [2]. The compound has successfully advanced through Phase I and Phase II clinical trials, demonstrating a favorable safety profile and once-daily oral dosing [3].

Why S1RA Cannot Be Substituted


Substitution with other sigma-1 antagonists (e.g., BD-1063, NE-100, PD144418) is not scientifically justifiable due to profound differences in receptor binding selectivity profiles, in vivo pharmacokinetic behavior, and clinical development status [1]. While many sigma-1 ligands share the same nominal target, their off-target liabilities and metabolic stability differ markedly. S1RA has been profiled against a panel of 170 additional receptors, enzymes, and ion channels, a level of characterization not reported for most comparator compounds [2]. Furthermore, S1RA is the only sigma-1 antagonist with published Phase II clinical efficacy data in neuropathic pain, providing a level of human validation that preclinical compounds lack [3].

S1RA Quantitative Differentiation Evidence


Superior Receptor Selectivity

S1RA demonstrates high affinity for the sigma-1 receptor (Ki = 17.0 ± 7.0 nM) with exceptional selectivity against sigma-2 receptors (Ki > 1,000 nM) and a panel of 170 other receptors, enzymes, transporters, and ion channels [1]. In contrast, BD-1063 shows a Ki of 4.43-9 nM for σ1 and 449 nM for σ2, while NE-100 has a Ki of 0.86-1.03 nM for σ1 and ~85 nM for σ2 . The broad selectivity profiling of S1RA provides a distinct advantage for interpreting in vivo results.

receptor pharmacology binding selectivity off-target profiling

Clinical Efficacy in Neuropathic Pain

In a Phase II randomized, double-blind, placebo-controlled trial (N=116), E-52862 (S1RA) demonstrated a statistically significant reduction in pain intensity versus placebo in patients with chronic postsurgical pain (CPSP) [1]. The least squares mean difference (LSMD) in average pain score (0-10 NRS) at week 4 was -0.9 (p=0.029). This is a key differentiator, as other sigma-1 antagonists (e.g., BD-1063, NE-100, PD144418) lack any published human efficacy data.

clinical trial neuropathic pain human efficacy

Opioid-Sparing Synergy

In a murine laparotomy model, the combination of S1RA and morphine at individually ineffective doses fully reversed tactile allodynia, pain at rest, and movement-induced pain [1]. Critically, S1RA did not enhance morphine-induced inhibition of gastrointestinal transit or rewarding effects, indicating an improved therapeutic index. This specific combination profile is not reported for comparator compounds BD-1063 or NE-100.

opioid-sparing analgesic synergy postoperative pain

Efficacy vs. NSAIDs in Pain Models

In carrageenan-induced acute inflammatory pain, S1RA demonstrated full reversal of mechanical and thermal hypersensitivity (ED50 = 35.9 and 27.9 mg/kg, respectively), whereas ibuprofen and celecoxib failed to reach maximum efficacy [1]. This suggests a differentiated analgesic mechanism not dependent on anti-edema actions. In neuropathic pain models, S1RA also showed robust, dose-dependent efficacy [2].

inflammatory pain neuropathic pain preclinical efficacy

Brain Target Engagement & Pharmacokinetics

A human PET study using [11C]SA4503 demonstrated that MR309 (S1RA) achieves dose-dependent brain σ1 receptor occupancy of 30.5-74.9% [1]. A 200 mg BID dose yielded estimated occupancy of 59-74%, informing that higher dosing is needed to exceed the 75% threshold for maximal antinociception. Such detailed human target engagement data is unavailable for most comparator sigma-1 antagonists (e.g., BD-1063, NE-100).

receptor occupancy PET imaging pharmacokinetics

S1RA Research & Application Scenarios


Opioid-Sparing Combination Studies

S1RA is uniquely suited for preclinical studies investigating opioid-sparing analgesia or novel combination pain therapies. Its demonstrated ability to synergize with morphine to reverse movement-induced pain without exacerbating opioid side effects (e.g., constipation, reward) provides a clear scientific rationale for its selection over other sigma-1 antagonists lacking this characterization [1].

Neuropathic Pain Clinical Trials

As the only sigma-1 antagonist with completed Phase II trials in human neuropathic pain [2] and human brain occupancy PET data [3], S1RA is the benchmark tool for clinical researchers designing biomarker-driven studies or seeking a clinically validated comparator for new chemical entities targeting the sigma-1 receptor.

Central Sensitization & Wind-Up

Researchers investigating spinal cord sensitization and wind-up phenomena should prioritize S1RA due to published electrophysiological evidence showing its attenuation of wind-up responses in sensitized spinal cords [4]. This provides a direct mechanistic link between sigma-1 antagonism and central pain amplification that is not as well-established for other sigma-1 antagonists.

CIPN Neuroprotection

S1RA (as MR309) has demonstrated significant neuroprotective effects in a Phase IIa trial for oxaliplatin-induced peripheral neuropathy, reducing cold pain threshold temperature by 5.29°C (p=0.001) and lowering severe chronic neuropathy rates [5]. This makes it a leading tool for research into CIPN prevention and treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.